Home > Products > Screening Compounds P68548 > Menin-MLL inhibitor 31
Menin-MLL inhibitor 31 -

Menin-MLL inhibitor 31

Catalog Number: EVT-12513807
CAS Number:
Molecular Formula: C77H119FN28O14
Molecular Weight: 1679.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-MLL inhibitor 31 is a small-molecule compound designed to inhibit the interaction between menin and mixed lineage leukemia fusion proteins, which are implicated in various forms of acute leukemia. Menin, a protein encoded by the MEN1 gene, serves as a crucial cofactor for the oncogenic activity of mixed lineage leukemia proteins. The disruption of the menin-MLL interaction is a promising therapeutic strategy for treating acute leukemias associated with MLL fusion proteins, particularly those characterized by KMT2A rearrangements.

Source

Menin-MLL inhibitor 31 is part of a class of compounds developed through high-throughput screening and structure-based drug design. Initial studies focused on understanding the structural basis of the menin-MLL interaction, leading to the identification of small-molecule inhibitors that can effectively disrupt this interaction. The development of these inhibitors has been supported by various research studies and clinical trials aimed at evaluating their efficacy against leukemia.

Classification

Menin-MLL inhibitor 31 falls under the category of small-molecule inhibitors targeting protein-protein interactions. These compounds are classified based on their ability to bind to specific sites on proteins, thereby inhibiting their function. The inhibitor specifically targets the binding site on menin that interacts with MLL fusion proteins.

Synthesis Analysis

Methods

The synthesis of Menin-MLL inhibitor 31 involves several key steps:

  1. Chemical Design: The compound was designed using structure-activity relationship studies that identified critical molecular features necessary for binding to menin.
  2. Synthesis: The synthesis typically employs organic chemistry techniques such as:
    • Reactions involving pyrimidine derivatives: These are crucial for constructing the core structure of the compound.
    • Formation of spirocyclic structures: This involves cyclization reactions that create complex ring systems characteristic of many potent inhibitors.
  3. Purification: After synthesis, compounds are purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthetic route may include:

  • Nucleophilic substitutions to introduce functional groups.
  • Coupling reactions to assemble different molecular fragments.
  • Final modifications to optimize binding affinity and selectivity toward menin.
Molecular Structure Analysis

Structure

Menin-MLL inhibitor 31 features a complex molecular structure characterized by:

  • A pyrimidine core, which is essential for its interaction with menin.
  • Spirocyclic moieties, which enhance binding specificity and stability.

Data

The compound's molecular formula, molecular weight, and specific structural features can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Menin-MLL inhibitor 31 include:

  1. Formation of key intermediates through condensation reactions.
  2. Cyclization reactions that lead to the formation of spirocyclic structures.
  3. Final coupling reactions that assemble all fragments into the final compound.

Technical Details

Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Analytical techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress.

Mechanism of Action

Process

Menin-MLL inhibitor 31 functions by binding to the MLL-binding pocket on menin, effectively blocking its interaction with MLL fusion proteins. This inhibition leads to:

  • Disruption of oncogenic transcriptional programs driven by MLL fusion proteins.
  • Downregulation of target genes critical for leukemia cell survival.

Data

Studies have shown that inhibitors like Menin-MLL inhibitor 31 can significantly reduce the expression levels of oncogenic factors such as MEIS1 in leukemia cells, demonstrating their potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Menin-MLL inhibitor 31 exhibits:

  • A specific melting point range indicative of its purity.
  • Solubility characteristics that may vary based on pH and solvent conditions.

Chemical Properties

The chemical properties include:

  • Stability under physiological conditions, which is crucial for its application in biological systems.
  • Reactivity profiles that determine its interactions with biological molecules.

Relevant data can be obtained from spectroscopic analysis and stability studies under various conditions.

Applications

Menin-MLL inhibitor 31 is primarily used in scientific research focused on:

  • Developing targeted therapies for acute leukemias associated with MLL fusion proteins.
  • Understanding the role of menin in chromatin remodeling and gene expression regulation in cancer biology.

Clinical trials are ongoing to evaluate its effectiveness in treating specific leukemia subtypes, highlighting its potential as a novel therapeutic agent in oncology.

Properties

Product Name

Menin-MLL inhibitor 31

IUPAC Name

(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide

Molecular Formula

C77H119FN28O14

Molecular Weight

1679.9 g/mol

InChI

InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

QHHOXGNGWIOSPN-DWBGUCGJSA-N

Canonical SMILES

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.